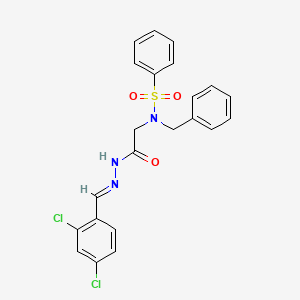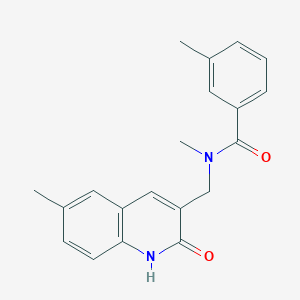
4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide, also known as ACBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide is not yet fully understood, but it is believed to act as a modulator of the GABA receptor system. It has been found to enhance the activity of GABA receptors, which are involved in regulating inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide in laboratory experiments is its ability to selectively modulate GABA receptor activity, making it a useful tool for studying the role of GABA receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on 4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide, including further investigation of its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its use as a tool for studying GABA receptor function in various physiological processes. Additionally, research on the synthesis of this compound analogs may lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with N-azepan-1-yl-3-oxopropylamine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography to obtain pure this compound.
Scientific Research Applications
4-(3-(azepan-1-yl)-3-oxopropyl)-N-cyclohexylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
properties
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c24-21(23-16-6-1-2-7-17-23)15-12-18-10-13-20(14-11-18)27(25,26)22-19-8-4-3-5-9-19/h10-11,13-14,19,22H,1-9,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFZHKVWIJGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)


![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)






